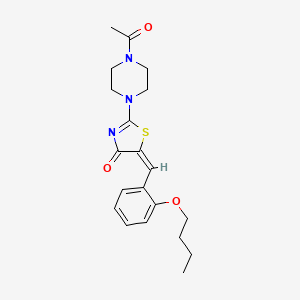

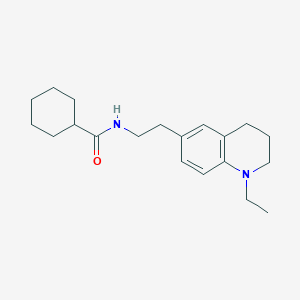

(8-Methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The quinolinyl group could be formed via a Skraup-Doebner-Von Miller quinoline synthesis or Friedländer synthesis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinolinyl group, for example, is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amino group could participate in condensation reactions, and the methoxy group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Convenient Synthesis Techniques

Novel synthetic routes have been developed to create complex quinoline derivatives. For instance, a two-step one-pot electrochemical synthesis method has been utilized for the production of 8-amino-1,4-benzoxazine derivatives, showcasing innovative approaches to synthesizing related compounds with potential anti-stress oxidative properties (Largeron & Fleury, 1998).

Fluorescence Applications

Certain quinoline derivatives, such as 6-methoxy-4-quinolone, have been identified as novel fluorophores with strong fluorescence across a wide pH range in aqueous media, highlighting their utility in biomedical analysis (Hirano et al., 2004). This indicates the potential of related compounds for use as fluorescent labeling reagents.

Bioactive Molecule Synthesis

Radiosynthesis for Imaging

The radiosynthesis of quinolin-2(1H)-one derivatives for potential imaging applications demonstrates the utility of such compounds in medical research, particularly in developing imaging agents for diseases like Parkinson's (Kitson et al., 2010).

Antitubercular Agents

The design and synthesis of quinoline-containing amino carbinols as anti-tubercular agents showcase the potential therapeutic applications of quinoline derivatives in combating infectious diseases (Karkara et al., 2020).

Spectroscopic and Environmental Effects

Spectroscopic Properties

Studies on the spectroscopic properties of amino-substituted thieno[2,3-b] pyridine/quinolin-yl)(phenyl)methanones reveal insights into how structure and environment affect the fluorescence of these compounds (Al-Ansari, 2016). This research can inform the design of new materials with desired photophysical properties.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase which plays a crucial role in neural crest development and is implicated in various diseases when mutated .

Mode of Action

The compound acts as a highly efficient and selective inhibitor of RET . It has been shown to inhibit wild-type RET (WT RET) with an IC50 value of 0.4 nM . It also effectively inhibits some common RET oncogenic mutations .

Biochemical Pathways

The compound’s interaction with RET leads to the inhibition of downstream signaling pathways that are critical for the proliferation and survival of RET-dependent cancer cells

Pharmacokinetics

It is soluble in dmso at concentrations greater than 100 mg/ml , suggesting it may have good bioavailability

Result of Action

The inhibition of RET by this compound leads to the suppression of RET-dependent cell proliferation . In vivo, it has been shown to effectively inhibit various RET mutations and fusions that drive non-small cell lung cancer (NSCLC) and thyroid cancer xenografts .

Propiedades

IUPAC Name |

[8-methoxy-4-[3-(trifluoromethyl)anilino]quinolin-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O2S/c1-30-19-7-3-6-16-17(26-15-5-2-4-14(12-15)22(23,24)25)13-18(27-20(16)19)21(29)28-8-10-31-11-9-28/h2-7,12-13H,8-11H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSDUIVBWLMGOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477067.png)

![4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2477070.png)

![4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol](/img/structure/B2477071.png)

![8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2477072.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2477075.png)

![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-furylmethyl)urea](/img/structure/B2477076.png)

![N-[(4-Chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2477085.png)

![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2477087.png)